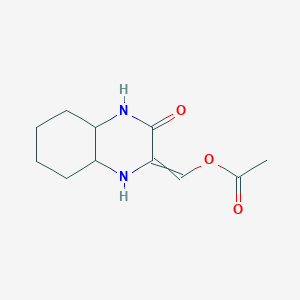![molecular formula C10H11N3O3 B11881220 Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Ethyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
Ethyl 5-fluoro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(14)9-6-4-8(15-2)11-5-7(6)12-13-9/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
WMHFGDYNORMPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=CN=C(C=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)


![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)


![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)

![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)

